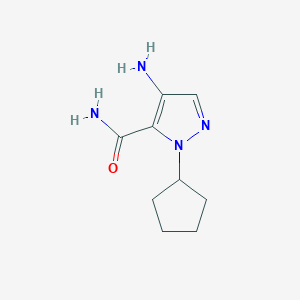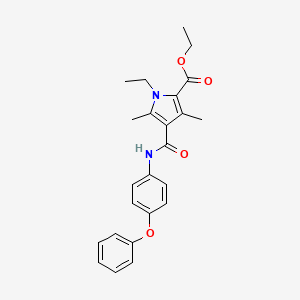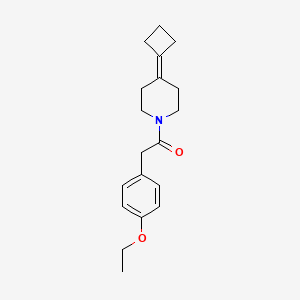
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as ABT-089, is a drug that was developed as a potential treatment for cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). It is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory.
Mechanism of Action
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone acts as a partial agonist of the α4β2 nAChR, which is involved in the release of neurotransmitters such as dopamine and acetylcholine. By binding to this receptor, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can enhance the release of these neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD, as well as in humans. It has also been shown to enhance working memory and attention in healthy individuals. However, its effects on other physiological systems are not well understood.
Advantages and Limitations for Lab Experiments
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several advantages for use in lab experiments, including its selectivity for the α4β2 nAChR and its ability to improve cognitive function. However, its potential side effects and long-term effects on cognitive function are not well understood, and further research is needed to determine its safety and efficacy.
Future Directions
1. Investigating the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone on cognitive function
2. Developing more selective agonists of the α4β2 nAChR for use in cognitive disorders
3. Studying the effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone on other physiological systems
4. Investigating the potential use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone in other cognitive disorders, such as schizophrenia and traumatic brain injury.
Synthesis Methods
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can be synthesized using a multi-step process that involves the reaction of piperidine with cyclobutanone, followed by the addition of 4-ethoxybenzaldehyde and subsequent reduction of the resulting imine.
Scientific Research Applications
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications in cognitive disorders. Preclinical studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and ADHD. Clinical trials in humans have also demonstrated its efficacy in improving cognitive performance, although further research is needed to determine its safety and long-term effects.
properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-2-22-18-8-6-15(7-9-18)14-19(21)20-12-10-17(11-13-20)16-4-3-5-16/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTRWYUFDMRWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


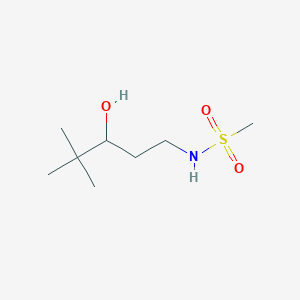
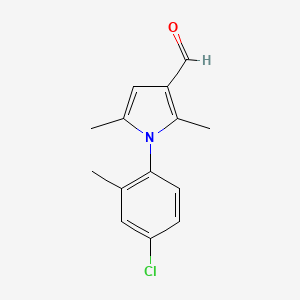
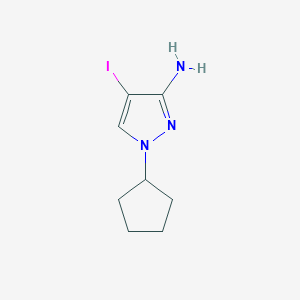
![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)
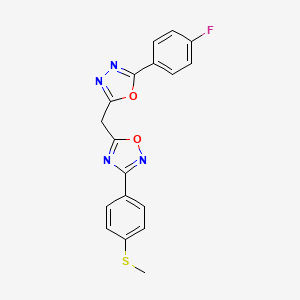

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)
![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2444028.png)
